N-(4-fluorobenzyl)-4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE is a complex organic compound that features a fluorophenyl group and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-fluorobenzylamine with a suitable isoindole derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-FLUOROPHENYL)METHYL]-4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PENTANAMIDE
- N-[(4-FLUOROPHENYL)METHYL]-4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE
Uniqueness
N-[(4-FLUOROPHENYL)METHYL]-4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE is unique due to its specific structural features, such as the presence of a fluorophenyl group and an isoindole moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19FN2O2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(3-oxo-1H-isoindol-2-yl)butanamide |
InChI |
InChI=1S/C19H19FN2O2/c20-16-9-7-14(8-10-16)12-21-18(23)6-3-11-22-13-15-4-1-2-5-17(15)19(22)24/h1-2,4-5,7-10H,3,6,11-13H2,(H,21,23) |
InChI Key |
IADQBJAGNZCZKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCCC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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